4-Isoxazolemethanol, 5-(3,4-dimethylphenyl)-3-methyl-
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Overview
Description
NZ-107 is a compound known for its role as an antagonist to leukotriene B4, leukotriene C4, and leukotriene D4 . It is a pyridazinone derivative with the molecular formula C14H16BrN3O3 . This compound has been studied for its potential therapeutic applications, particularly in the treatment of airway inflammatory diseases such as bronchial asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NZ-107 involves the formation of the pyridazinone core structure. One common method includes the reaction of 4-bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of NZ-107 would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: NZ-107 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: NZ-107 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinone compounds .
Scientific Research Applications
Chemistry: Used as a model compound to study the reactivity of pyridazinone derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
NZ-107 exerts its effects by antagonizing leukotriene receptors, specifically leukotriene B4, leukotriene C4, and leukotriene D4 . These leukotrienes are involved in inflammatory responses, and by blocking their receptors, NZ-107 can reduce inflammation and related symptoms. The compound inhibits the release of histamine and other inflammatory mediators, thereby mitigating allergic reactions and bronchoconstriction .
Comparison with Similar Compounds
Amlexanox: Another leukotriene antagonist with similar anti-inflammatory properties.
Disodium Cromoglycate: Used for its anti-allergic effects, particularly in asthma.
Uniqueness of NZ-107: NZ-107 is unique due to its specific antagonistic action on multiple leukotriene receptors, making it potentially more effective in treating conditions involving multiple leukotrienes. Its pyridazinone core structure also provides a versatile scaffold for further chemical modifications and optimization .
Properties
CAS No. |
113841-97-7 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
[5-(3,4-dimethylphenyl)-3-methyl-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H15NO2/c1-8-4-5-11(6-9(8)2)13-12(7-15)10(3)14-16-13/h4-6,15H,7H2,1-3H3 |
InChI Key |
OQAPKZQSPZKQEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NO2)C)CO)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NO2)C)CO)C |
Synonyms |
4-Isoxazolemethanol,5-(3,4-dimethylphenyl)-3-methyl-(9CI) |
Origin of Product |
United States |
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